2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Overview
Description
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₄H₃F₇O₃S and a molecular weight of 264.12 g/mol .
Molecular Structure Analysis
The InChI code for 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is 1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a melting point of 114-118 °C and a boiling point of 122-125/737mm. The density is predicted to be 1.644±0.06 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Compounds
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate: is a valuable reagent in the synthesis of various fluorinated compounds due to its ability to introduce fluorine atoms into organic molecules . This is particularly useful in the pharmaceutical industry where fluorination can significantly alter the biological activity of a compound, leading to the development of new drugs with enhanced efficacy and selectivity.
Material Science
In material science, this compound is used to modify the surface properties of materials. The introduction of fluorine-rich groups can lead to the creation of hydrophobic surfaces, which are beneficial in creating water-repellent coatings .
Electrochemical Applications
The compound’s stability and resistance to oxidation make it a candidate for use in high-voltage electrolytes for lithium-ion batteries . Its incorporation into electrolyte solutions can improve the battery’s performance, especially in terms of energy density and longevity.
Phase-Transfer Catalysis
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate: serves as a phase-transfer catalyst in various chemical reactions . This application is crucial in enhancing the rates of reactions that would otherwise be slow or unfeasible, thus finding utility in large-scale industrial processes.
Analytical Chemistry
In analytical chemistry, this compound is used as a derivatization agent for the analysis of complex mixtures by methods such as gas chromatography and mass spectrometry . It helps in the identification and quantification of various substances within a sample.
Organic Synthesis
This compound is employed in organic synthesis, particularly in the enantioselective preparation of cyclic N-aryl hydroxamic acids. These acids are important intermediates in the synthesis of bioactive molecules and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSZHMBICDPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396477 | |
Record name | 1H,1H,3H-Perfluoropropyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6401-02-1 | |
Record name | 1H,1H,3H-Perfluoropropyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate in the synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes?
A1: The abstract describes a process where 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is used as a reagent in the multi-step synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes []. While the exact mechanism of its action is not detailed in the abstract, it is likely involved in an early step to modify a starting material before reacting with a compound of formula (XIIa). This eventually leads to the formation of the desired aldehyde.
Q2: Are there other methods for synthesizing (Z)-α-fluoro-β-amino-substituted acryl aldehydes that do not involve 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate?
A2: The provided abstract focuses on a specific synthetic route using 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate []. It does not mention alternative synthesis methods. Further research in synthetic organic chemistry literature would be required to explore other potential routes to these compounds.
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